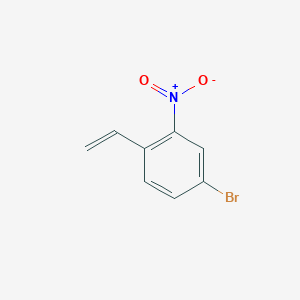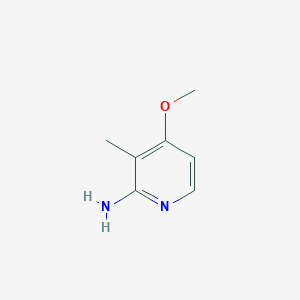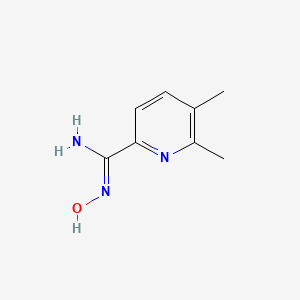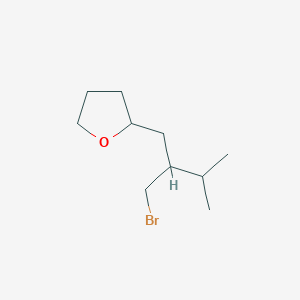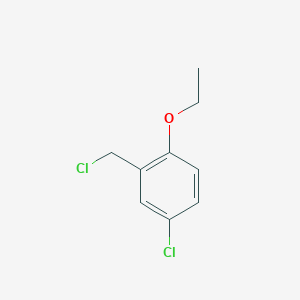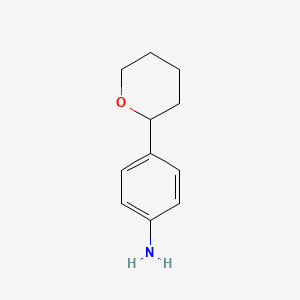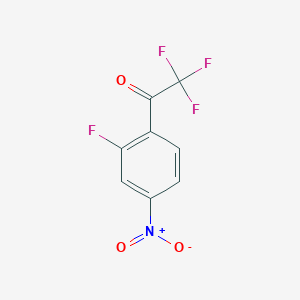
2,2,2-Trifluoro-1-(2-fluoro-4-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(2-fluoro-4-nitrophenyl)ethanone is an organic compound with the molecular formula C8H4F4NO3 It is a derivative of acetophenone, where the phenyl ring is substituted with both trifluoromethyl and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(2-fluoro-4-nitrophenyl)ethanone typically involves the reaction of trifluoroacetic acid with a suitable aromatic compound. One common method is the reaction of trifluoroacetic acid with a Grignard reagent derived from 2-fluoro-4-nitrobenzene. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(2-fluoro-4-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2,2,2-trifluoro-1-(2-fluoro-4-aminophenyl)ethanone.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of amino-substituted derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(2-fluoro-4-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(2-fluoro-4-nitrophenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl and nitro groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone
- 2,2,2-Trifluoroacetophenone
- 4’-Nitro-2,2,2-trifluoroacetophenone
Uniqueness
2,2,2-Trifluoro-1-(2-fluoro-4-nitrophenyl)ethanone is unique due to the presence of both trifluoromethyl and nitro groups on the phenyl ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C8H3F4NO3 |
|---|---|
Molecular Weight |
237.11 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2-fluoro-4-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H3F4NO3/c9-6-3-4(13(15)16)1-2-5(6)7(14)8(10,11)12/h1-3H |
InChI Key |
JLFNWUWCEKSKGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


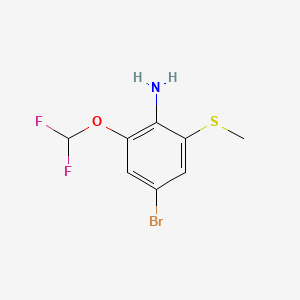
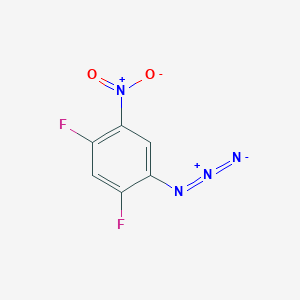

![[1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid](/img/structure/B13559574.png)
![Methyl2-[4-(bromomethyl)oxan-4-yl]acetate](/img/structure/B13559583.png)
